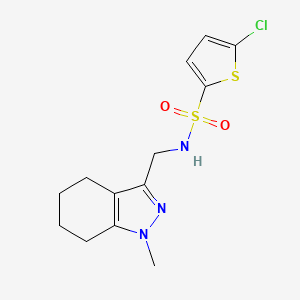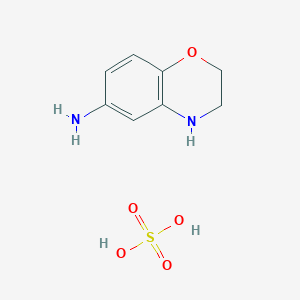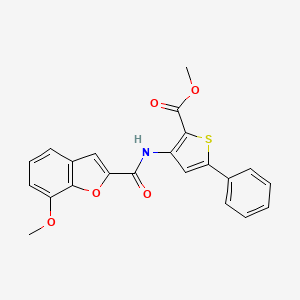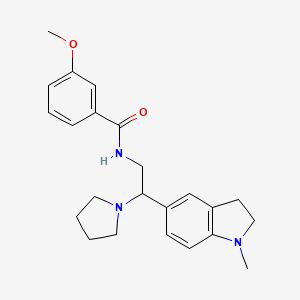
(E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Clenbuterol and is a beta-2 adrenergic agonist that has been used in the treatment of respiratory disorders such as asthma. Clenbuterol is also used as a performance-enhancing drug in the field of sports, which has led to its ban in most countries.
作用机制
Clenbuterol is a beta-2 adrenergic agonist that binds to beta-2 adrenergic receptors in the body. This binding leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). cAMP activates protein kinase A, which leads to the phosphorylation of various proteins in the body. This phosphorylation leads to the relaxation of smooth muscle cells in the airways, which improves lung function. Clenbuterol also increases the production of heat in the body, which leads to an increase in metabolic rate and a reduction in body fat.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have various biochemical and physiological effects in the body. Clenbuterol has been shown to increase protein synthesis and reduce protein breakdown in skeletal muscle cells. This leads to an increase in muscle mass and strength. Clenbuterol has also been shown to reduce body fat by increasing the production of heat in the body and increasing metabolic rate.
实验室实验的优点和局限性
Clenbuterol has various advantages and limitations for lab experiments. Clenbuterol is a potent beta-2 adrenergic agonist that can be used to study the effects of beta-2 adrenergic receptor activation in the body. Clenbuterol can also be used to study the effects of increased protein synthesis and reduced protein breakdown in skeletal muscle cells. However, the use of Clenbuterol in lab experiments is limited by its potential side effects and the need for careful dosing to avoid toxicity.
未来方向
There are various future directions for the study of Clenbuterol. Clenbuterol has potential applications in the treatment of respiratory disorders and muscle wasting diseases. Further research is needed to determine the optimal dosing and duration of treatment for these conditions. Clenbuterol also has potential applications in the field of sports, where it could be used to improve athletic performance. However, further research is needed to determine the safety and efficacy of Clenbuterol in this context.
合成方法
The synthesis of (E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride involves the reaction of 4-amino-3-chloro-5-trifluoromethylpyridine with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. The product is then treated with hydrochloric acid to obtain (E)-4-Chloro-2-methylbut-3-en-2-amine;hydrochloride. This method is efficient and has been used in the production of Clenbuterol on an industrial scale.
科学研究应用
Clenbuterol has been extensively studied for its potential applications in various fields. In the field of medicine, Clenbuterol has been used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol has been shown to improve lung function and reduce airway inflammation in patients with these conditions.
In the field of sports, Clenbuterol has been used as a performance-enhancing drug due to its ability to increase muscle mass and reduce body fat. However, the use of Clenbuterol in sports is banned in most countries due to its potential side effects and unfair advantage.
属性
IUPAC Name |
(E)-4-chloro-2-methylbut-3-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c1-5(2,7)3-4-6;/h3-4H,7H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPKASRLTODGIP-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-4-chloro-2-methylbut-3-en-2-amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)
![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)


![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)
![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)
![7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2865239.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865247.png)

![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)
![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)